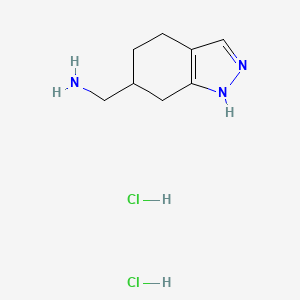

4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride

CAS No.: 2260937-16-2

Cat. No.: VC5414105

Molecular Formula: C8H15Cl2N3

Molecular Weight: 224.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2260937-16-2 |

|---|---|

| Molecular Formula | C8H15Cl2N3 |

| Molecular Weight | 224.13 |

| IUPAC Name | 4,5,6,7-tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C8H13N3.2ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;;/h5-6H,1-4,9H2,(H,10,11);2*1H |

| Standard InChI Key | SMDJWVHZPPPAMU-UHFFFAOYSA-N |

| SMILES | C1CC2=C(CC1CN)NN=C2.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 4,5,6,7-tetrahydro-1H-indazol-6-ylmethanamine dihydrochloride, with a molecular weight of 224.13 g/mol (C₈H₁₅Cl₂N₃) . Key structural attributes include:

-

A 4,5,6,7-tetrahydro-1H-indazole core, which reduces aromaticity compared to fully unsaturated indazoles, potentially enhancing solubility and metabolic stability.

-

An aminomethyl (-CH₂NH₂) group at the 6-position, enabling hydrogen bonding and ionic interactions with biological targets.

-

Two hydrochloride counterions, improving crystallinity and aqueous solubility .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅Cl₂N₃ | |

| Exact Mass | 224.06 g/mol | |

| XLogP3 | 1.9 | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis typically involves functionalizing the indazole core through multi-step reactions:

-

Aldol Condensation: Cyclohexanone derivatives are prepared via aldol condensation of acetylacetone with aldehydes (e.g., indole-3-carbaldehyde) in dimethyl sulfoxide (DMSO) with piperidine as a base .

-

Hydrazine Cyclization: The resulting diketone intermediate reacts with hydrazine hydrate in methanol under reflux to form the tetrahydroindazole scaffold .

-

Aminomethylation: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation.

Table 2: Representative Synthesis Steps

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Aldol condensation | DMSO, piperidine, 5 h, rt | 98% |

| 2 | Hydrazine cyclization | MeOH, reflux, 12 h | 65% |

| 3 | Salt formation | HCl/Et₂O, 0°C | 85% |

Physicochemical Data

-

Solubility: Highly soluble in water (>50 mg/mL) due to ionic character; moderate solubility in DMSO and methanol.

-

Melting Point: Decomposes above 170°C.

-

Spectroscopic Data:

Pharmacological Research and Applications

Antibacterial Activity

Molecular docking studies against DNA gyrase (PDB: 1KZN), a bacterial enzyme, revealed binding energies of -7.0 kcal/mol for analogs of this compound. Key interactions include hydrogen bonds with Glu-50 and hydrophobic contacts with Val-120 .

Table 3: Antibacterial Screening (Analog Data)

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) | Target Organism |

|---|---|---|---|

| 5A | 18 ± 0.5 | 12.5 | Staphylococcus aureus |

| 5F | 16 ± 0.7 | 25.0 | Escherichia coli |

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, respirator in ventilated area |

| Storage | Room temperature, desiccated |

| Disposal | Incineration per local regulations |

Future Directions

Further studies should explore:

-

Kinase Inhibition: The indazole scaffold’s affinity for ATP-binding pockets in kinases.

-

CNS Penetration: Optimizing logP and polar surface area for blood-brain barrier permeability.

-

Prodrug Development: Ester or amide derivatives to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume